
3-Hydroxyglutaric acid
Overview
Description
3-Hydroxyglutaric acid (3-HGA) is a dicarboxylic acid that plays a critical role in the pathophysiology of glutaric acidemia type I (GA-I), an autosomal recessive neurometabolic disorder caused by mutations in the GCDH gene encoding glutaryl-CoA dehydrogenase . This enzyme deficiency leads to the accumulation of neurotoxic metabolites, including 3-HGA, glutaric acid (GA), and glutaconic acid, in tissues and biological fluids. 3-HGA is particularly implicated in oxidative stress, mitochondrial dysfunction, and neuronal damage, contributing to acute encephalopathic crises and irreversible striatal and cortical necrosis in untreated patients . Elevated urinary 3-HGA is a diagnostic hallmark of GA-I, distinguishing it from other organic acidurias . Beyond its clinical significance, 3-HGA serves as a tracer for biogenic secondary organic aerosols (SOA) derived from α-pinene oxidation in atmospheric studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxyglutaric acid in the laboratory typically involves the hydration of glutaconyl-CoA to 3-hydroxyglutaryl-CoA, which is then hydrolyzed to produce this compound . This process is catalyzed by the enzyme 3-methylglutaconyl-CoA hydratase .
Industrial Production Methods
the compound can be synthesized through the catabolism of amino acids such as lysine and tryptophan, mediated by the enzyme glutaryl-CoA dehydrogenase .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyglutaric acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of glutaric acid.
Reduction: Reduction reactions can convert this compound to other hydroxy acids.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Glutaric acid.
Reduction: Various hydroxy acid derivatives.
Substitution: Different substituted glutaric acid derivatives.
Scientific Research Applications
3-Hydroxyglutaric acid has several scientific research applications:
Mechanism of Action
3-Hydroxyglutaric acid exerts its effects primarily through its role in amino acid catabolism. It is produced from the catabolism of lysine and tryptophan, mediated by the enzyme glutaryl-CoA dehydrogenase . The compound can accumulate in the brain and other tissues, leading to neurotoxic effects such as excitotoxicity, oxidative stress, and disruption of redox homeostasis . These effects are primarily due to its structural similarity to glutamate, the main excitatory neurotransmitter in the brain .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
2-Hydroxyglutaric Acid (2-HGA)
- Structural Differences : 2-HGA is a positional isomer of 3-HGA, differing in the hydroxyl group placement (C2 vs. C3) on the glutaric acid backbone.
- Metabolic Roles: 2-HGA exists as D- and L-enantiomers. Elevated D-2-HGA is linked to gain-of-function mutations in IDH1/2 (associated with cancer and D-2-hydroxyglutaric aciduria), while L-2-HGA accumulation causes a distinct neurometabolic disorder (L-2-hydroxyglutaric aciduria) due to L2HGDH mutations . Its detection requires differentiation from 3-HGA, as co-elution in gas chromatography-mass spectrometry (GC-MS) can lead to misdiagnosis .
- Analytical Challenges: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) effectively separates 2-HGA and 3-HGA, enabling precise quantification in GA-I diagnostics .
Glutaric Acid (GA)
- Pathophysiological Synergy : Both GA and 3-HGA accumulate in GA-I, but 3-HGA is the primary neurotoxin. GA can be partially detoxified via carnitine conjugation, whereas 3-HGA remains unmetabolized, exacerbating oxidative stress and mitochondrial damage .
- Diagnostic Utility: GA levels in urine may normalize in some GA-I patients, but 3-HGA remains consistently elevated, making it the more reliable biomarker .
3-Methylglutaric Acid
- Structural and Metabolic Contrasts : 3-Methylglutaric acid (CAS RN: 626-51-7) features a methyl branch at C3, distinguishing it from the hydroxylated 3-HGA. It accumulates in 3-methylglutaconic aciduria (MGCA), caused by defects in HMGCL or AUH, and is associated with mitochondrial energy metabolism dysfunction .
- Clinical Presentation : MGCA manifests with heterogeneous symptoms (e.g., cardiomyopathy, encephalopathy), contrasting with GA-I’s striatal-specific neurodegeneration .
Biogenic SOA Tracers: cis-Pinonic Acid and MBTCA
- Environmental Role: 3-HGA is a tracer for α-pinene-derived SOA in atmospheric studies, alongside cis-pinonic acid and 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA). Urban sites show higher 3-HGA concentrations (3–5 ng m⁻³) than rural areas, correlating strongly with MBTCA (r² = 0.65–0.75) but weakly with cis-pinonic acid .
Analytical Considerations for 3-HGA and Related Metabolites
Detection Methods
Diagnostic Pitfalls
- False Negatives: Standard GC-MS may miss low-abundance 3-HGA in non-acute GA-I cases. Stable isotope dilution assays or LC-MS/MS improve detection .
- Interference : 2-HGA and phosphoric acid co-elute with 3-HGA in GC-MS, necessitating confirmatory LC-MS/MS .
Biological Activity
3-Hydroxyglutaric acid (3-OH-GA) is an organic compound with the chemical formula CHO. It exists in two enantiomeric forms, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). This compound is primarily recognized as a significant intermediate in the catabolism of amino acids, particularly lysine, tryptophan, and hydroxylysine. Its biological activity has been extensively studied, particularly in relation to glutaric aciduria type I (GA I), a metabolic disorder characterized by elevated levels of 3-OH-GA due to enzyme deficiencies.
Role in Metabolism
3-OH-GA is predominantly produced from the accumulation of glutaryl-CoA, which occurs due to a deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH). This metabolic pathway involves several enzymatic reactions:
- Conversion of Glutaryl-CoA to Glutaconyl-CoA : Mediated by mitochondrial acyl-CoA dehydrogenases.
- Hydration to 3-Hydroxyglutaryl-CoA : Catalyzed by 3-methylglutaconyl-CoA hydratase (3-MGH).
- Hydrolysis : Results in the formation of free this compound.
This pathway is crucial as it serves as a diagnostic marker for GA I, with elevated urinary levels indicating metabolic dysfunction.
Pathophysiological Effects
Research indicates that elevated levels of 3-OH-GA can lead to various pathological conditions, particularly affecting vascular health:
- Endothelial Dysfunction : Studies have shown that 3-OH-GA impairs endothelial cell migration and integrity. Specifically, it disrupts the actin cytoskeleton and reduces the expression of Ve-cadherin, a key protein for endothelial cell adhesion. This disruption correlates with decreased chemotaxis and structural integrity of blood vessels both in vitro and in vivo .
- Vasculopathy : In experimental models, local application of 3-OH-GA resulted in abnormal vascular dilatation and hemorrhage, suggesting its role in vasculopathic processes associated with GA I .
Neurotoxicity
Investigations into the neurotoxic effects of 3-OH-GA have revealed that it can significantly reduce neuronal viability at certain concentrations. For instance, exposure to concentrations as low as 0.5 mM has been shown to decrease cell viability in primary neuronal cultures . The compound's neurotoxic effects are believed to be linked to its ability to induce oxidative stress and disrupt normal cellular functions.
Clinical Presentation of Glutaric Aciduria Type I
Patients with GA I often exhibit symptoms such as macrocephaly, spasticity, dystonia, and seizures. Elevated levels of 3-OH-GA serve as a critical biomarker for diagnosing this condition. A case study highlighted a patient with urinary levels of 44 mmol/mol creatinine for this compound, far exceeding normal values (<1 mmol/mol creatinine), illustrating the compound's role in clinical diagnostics .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 3-HGA in clinical samples, and what are their limitations?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is traditionally used for urinary organic acid analysis in diagnosing glutaric aciduria type 1 (GA1). However, co-elution of 3-HGA with isomers like 2-hydroxyglutaric acid can lead to false positives/negatives. Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) offers improved separation and quantification, resolving co-elution issues via precise retention time and mass spectral matching .
- Limitations : GC-MS requires derivatization and may lack specificity for isomers, while LC-QTOF/MS demands higher instrumentation costs and expertise .
Q. Why is 3-HGA a critical biomarker for glutaric aciduria type 1 (GA1)?
- Clinical Significance : 3-HGA accumulates in GA1 due to deficient glutaryl-CoA dehydrogenase, leading to neurotoxicity. Its presence in urine and plasma is pathognomonic for GA1, even when glutaric acid levels are normal. Elevated 3-HGA correlates with striatal injury and dystonia in patients, making it indispensable for diagnosis and monitoring .
Q. How can researchers ensure accurate quantification of 3-HGA in complex biological matrices?
- Best Practices :
- Use stable isotope-labeled internal standards (e.g., deuterated 3-HGA) to correct for matrix effects in LC-MS/MS.
- Validate methods against certified reference materials and include quality controls for precision and recovery .
Advanced Research Questions
Q. What experimental strategies address the co-elution of 3-HGA with structurally similar metabolites in chromatographic analyses?
- Advanced Separation Techniques :
- Employ hydrophilic interaction liquid chromatography (HILIC) or ultra-high-performance liquid chromatography (UHPLC) with optimized mobile phases (e.g., acidic acetonitrile/water gradients) to enhance resolution .
- Pair chromatographic data with high-resolution mass spectrometry (HRMS) for unambiguous identification via exact mass and fragmentation patterns .
Q. How does 3-HGA contribute to neurotoxicity in GA1, and what transport mechanisms mediate its accumulation in the brain?
- Mechanistic Insights :
- 3-HGA crosses the blood-brain barrier (BBB) via sodium-dependent carboxylate transporters (e.g., NaC3) and organic anion transporters (OATs). Its intracellular accumulation disrupts mitochondrial energy metabolism and induces oxidative stress .
- Experimental models: Use BBB endothelial cell cultures with transporter inhibition assays (e.g., probenecid for OATs) to study uptake kinetics .
Q. What challenges arise when analyzing 3-HGA in environmental aerosols, and how are they resolved?
- Environmental Chemistry :
- In atmospheric studies, 3-HGA correlates strongly with aged biogenic secondary organic aerosols (SOA). Factor analysis (e.g., positive matrix factorization) separates its source contributions from fresh biogenic or anthropogenic emissions .
- Contradictions: Co-distribution with inorganic ions (e.g., SO₄²⁻) in mixed-source factors requires multivariate regression to resolve confounding variables .
Q. How can researchers reconcile discrepancies in 3-HGA levels between in vitro models and patient-derived data?
- Data Reconciliation :
- In vitro models often lack physiological concentrations of competing metabolites (e.g., glutaric acid) or efflux transporters. Validate findings using patient fibroblasts or induced pluripotent stem cell (iPSC)-derived neurons under controlled lysine/tryptophan loading .
- Address interspecies variability by cross-referencing rodent pharmacokinetics with human biomarker profiles .
Q. Methodological Considerations for Experimental Design
Q. What controls are essential when studying 3-HGA’s metabolic effects in cell culture?
- Key Controls :
- Include cells treated with glutaric acid or other dicarboxylic acids to isolate 3-HGA-specific effects.
- Use carnitine supplementation controls to assess rescue of mitochondrial dysfunction .
Q. How should researchers design longitudinal studies to monitor 3-HGA fluctuations in GA1 patients?
- Study Design :
- Collect serial urine/plasma samples during metabolic crises and stable periods.
- Correlate 3-HGA levels with neuroimaging (MRI) outcomes (e.g., basal ganglia lesions) and clinical scores (e.g., dystonia severity) .
Q. What statistical approaches are recommended for analyzing 3-HGA’s role in multifactorial diseases or environmental systems?
- Data Analysis :
- Apply partial least squares regression (PLSR) to disentangle 3-HGA’s contribution from confounding variables (e.g., diet, comorbidities).
- Use cluster analysis to identify patient subgroups with distinct metabolic phenotypes .
Q. Addressing Data Contradictions
Q. How can conflicting reports about 3-HGA’s stability in stored biological samples be resolved?
- Resolution Strategies :
- Pre-treat samples with acid preservatives (e.g., HCl) to inhibit bacterial degradation.
- Conduct stability studies under varying storage temperatures (-20°C vs. -80°C) and durations .
Q. Why do some studies fail to detect 3-HGA in GA1 patients despite clinical symptoms?
Properties
IUPAC Name |
3-hydroxypentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHYXNSQOIDNTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213239 | |
Record name | 3-Hydroxypentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxyglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
638-18-6 | |
Record name | 3-Hydroxyglutaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyglutaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-hydroxyglutaric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04594 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Hydroxypentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypentanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-HYDROXYGLUTARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3FG9S37DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxyglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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